N-(4-phenyl-2-quinazolinyl)guanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-phenylquinazolin-2-yl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-14(17)20-15-18-12-9-5-4-8-11(12)13(19-15)10-6-2-1-3-7-10/h1-9H,(H4,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJKNADHWJKYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 Phenyl 2 Quinazolinyl Guanidine
Retrosynthetic Analysis and Strategic Disconnections for the N-(4-phenyl-2-quinazolinyl)guanidine Core
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary strategic disconnections involve the guanidine (B92328) group and the bonds forming the heterocyclic quinazoline (B50416) ring.
Disconnection I: The C2-Guanidine Bond
The most intuitive disconnection is at the C-N bond linking the guanidine moiety to the quinazoline ring at the C2 position. This leads to a 2-substituted quinazoline synthon (a potential leaving group at C2, such as a halogen or methylthio group, or an amino group for condensation) and a guanidine synthon. This is a common and practical approach in the forward synthesis.
Disconnection II: Quinazoline Ring Bonds
Further disconnection of the 4-phenyl-2-aminoquinazoline intermediate reveals several classical routes for constructing the quinazoline core. A common strategy involves disconnecting the N1-C2 and N3-C4 bonds. This points towards a synthesis from a 2-aminobenzophenone (B122507) precursor, which already contains the required phenyl group at the eventual C4 position. The remaining nitrogen and carbon atoms of the pyrimidine (B1678525) ring can be sourced from a variety of reagents like cyanamide (B42294) or urea (B33335). An alternative disconnection of the quinazoline ring suggests a [2+2+2] cascade annulation strategy using appropriately substituted precursors.
A conceptual retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic Analysis of this compound
This diagram illustrates the logical process of breaking down the target molecule into simpler precursors.
Classical and Contemporary Synthetic Routes to this compound
The synthesis of this compound can be systematically approached by first constructing the core heterocycle and then introducing the desired functional groups.
The formation of the quinazoline ring is a cornerstone of the synthesis, with numerous methods developed over the years.
From 2-Aminobenzophenones: A widely used method involves the cyclocondensation of 2-aminobenzophenone with a reagent that provides the N1 and C2 atoms of the ring. For instance, reacting 2-aminobenzophenone with urea in a solvent like dimethyl sulfoxide (B87167) (DMSO) can yield a 4-phenylquinazolin-2-ol intermediate, which can then be converted to the target structure. Similarly, condensation with guanidine hydrochloride itself can directly lead to 2-amino-4-phenylquinazoline.
From 2-Aminonitriles: Another versatile precursor is 2-aminobenzonitrile. The Niementowski quinazoline synthesis can be adapted, where condensation with appropriate reactants forms the pyrimidine ring.
From 2-Aminobenzylamines: In a metal-catalyzed approach, 2-aminobenzylamines can react with various amines under aerobic conditions with an iron catalyst to yield quinazolines.
Multi-component Reactions: Modern synthetic chemistry has seen the rise of multi-component reactions that can construct the quinazoline core in a single step from simple starting materials. A notable example involves the reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions to form substituted quinazolines.
Once the 2-amino-4-phenylquinazoline precursor is obtained, or a quinazoline with a suitable leaving group at the C2 position is synthesized, the guanidine group can be introduced.
Guanidinylation of 2-Aminoquinazoline: The most direct method is the reaction of 2-amino-4-phenylquinazoline with a guanidinylating agent. A common laboratory reagent for this purpose is N,N'-di-Boc-S-methylisothiourea. The reaction typically proceeds in the presence of a coupling agent like HgCl₂ and a base such as triethylamine, followed by the removal of the Boc protecting groups with an acid like trifluoroacetic acid (TFA).
Reaction with Cyanamide: Heating 2-amino-4-phenylquinazoline hydrochloride with cyanamide in a suitable solvent is a classical method to form the 2-guanidinoquinazoline structure.
From 2-Thio or 2-Chloro-quinazolines: An alternative involves preparing a 4-phenyl-2-methylthioquinazoline or 4-phenyl-2-chloroquinazoline intermediate. These compounds can then undergo nucleophilic substitution with guanidine to yield the final product. The reaction of a thiourea (B124793) derivative with an amine in the presence of mercury(II) chloride is one such method to form a guanidine linkage.
The phenyl group at the C4 position is a defining feature of the target molecule. Its introduction is typically managed in one of two ways:
Incorporation from the Start: The most common and efficient strategy is to begin the synthesis with a precursor that already contains the phenyl group. The use of 2-aminobenzophenone is the prime example of this approach, where the benzoyl group directly becomes the C4-phenyl substituent upon cyclization.
Late-Stage Cross-Coupling: For synthetic diversification, the phenyl group can be introduced at a later stage. This involves preparing a 4-haloquinazoline (e.g., 4-chloro-2-aminoquinazoline) intermediate. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, with phenylboronic acid to install the phenyl group at C4. This method is particularly useful for creating a library of analogues with different aryl or heteroaryl groups at this position.
Development of Green Chemistry Approaches for this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes.
Metal-Free, Multi-component Synthesis: A significant advancement is a four-component reaction that synthesizes substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium iodide. This method avoids the use of metal catalysts and proceeds via direct C-H functionalization ortho to the amino group of the aniline. This approach offers high atom economy and uses readily available starting materials.
Catalyst-Free Thermal Cyclization: Another green method involves the thermolysis of N-ethoxycarbonyl-N'-(hetero)arylguanidines in water at 130 °C. This reaction proceeds without a catalyst and uses water as a green solvent, leading to the regioselective formation of quinazolin-4-ones, which are closely related structures. This principle could be adapted for the synthesis of the target compound.
Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold
The this compound scaffold is a versatile template for creating diverse chemical libraries for drug discovery. Derivatization can be targeted at several positions on the molecule.
Substitution on the Quinazoline Ring: The benzene (B151609) part of the quinazoline ring can be substituted. For example, starting with a substituted 2-aminobenzophenone (e.g., 5-chloro-2-aminobenzophenone) allows for the introduction of substituents at the C6, C7, or C8 positions of the final product.
Modification of the C4-Phenyl Ring: Using substituted phenylboronic acids in a late-stage Suzuki-Miyaura coupling or starting with a substituted benzophenone (B1666685) allows for variation on the C4-phenyl ring. This is a common strategy to probe structure-activity relationships.
Functionalization and Modification of the this compound Core
The this compound scaffold serves as a versatile platform for further chemical elaboration. Both the quinazoline ring system and the appended guanidine moiety offer reactive sites for functionalization, enabling the synthesis of a diverse library of derivatives. Modifications can be strategically introduced to modulate the compound's physicochemical properties and biological activity. Key transformations include reactions at the guanidine nitrogen atoms, substitution on the quinazoline nucleus, and cyclization reactions involving the guanidine group.
Reactions Involving the Guanidine Moiety
The guanidine group of this compound is nucleophilic and can undergo various reactions such as alkylation and acylation. These modifications can significantly alter the basicity and hydrogen-bonding capabilities of the molecule.
Alkylation and Acylation: The nitrogen atoms of the guanidine unit can be alkylated or acylated to introduce a range of substituents. Studies on related N,N'-diarylguanidines have shown that the introduction of small alkyl groups, such as methyl or ethyl, on the guanidine nitrogens can be achieved. nih.gov For instance, additional substituents on the guanidine nitrogen atoms can lead to tri- and tetrasubstituted derivatives. nih.gov This suggests that this compound could be similarly functionalized. The reaction conditions for such transformations typically involve the use of an appropriate alkyl halide or acyl chloride in the presence of a base.
Moreover, research on the acylation of guanidines has demonstrated that these reactions can proceed under various conditions. researchgate.net The resulting N-acylguanidine derivatives often exhibit altered chemical properties.
Modification of the Quinazoline Ring
The quinazoline core itself presents opportunities for modification, particularly at the nitrogen atoms and the phenyl ring at position 4.
N-Alkylation of the Quinazoline Ring: The nitrogen atoms of the quinazoline ring system, particularly at the N1 and N3 positions in related quinazolinone structures, are susceptible to alkylation. nih.govjuniperpublishers.comresearchgate.net The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the quinazoline core. researchgate.netrsc.org For example, in quinazolin-4(3H)-ones, the position of substituents on the C-2 phenyl ring can direct alkylation to either the N3-position or the O-position at C4. researchgate.net While this compound lacks the 4-oxo group, the principles of N-alkylation at the quinazoline nitrogens remain relevant for introducing functionalized side chains.
Cyclization and Condensation Reactions
The guanidine moiety is a key participant in various cyclization and condensation reactions, allowing for the construction of novel heterocyclic systems fused to or incorporating the quinazoline core.
Atwal-Biginelli Reaction: A notable synthetic application of the this compound core is its use in multicomponent reactions like the Atwal-Biginelli reaction. nih.gov In this approach, 1-(quinazolin-2-yl)guanidines can react with an aldehyde and a β-ketoester to construct a dihydropyrimidine (B8664642) ring, leading to complex fused heterocyclic systems. nih.gov This demonstrates the utility of the guanidine moiety as a building block for diversity-oriented synthesis. nih.gov
A representative scheme for such a transformation is shown below:
| Reactant A | Reactant B | Reactant C | Product Structure | Yield (%) | Reference |
| 1-(Quinazolin-2-yl)guanidine | Benzaldehyde | Ethyl 3-oxo-3-phenylpropanoate | 18-19 | nih.gov | |
| 1-(Quinazolin-2-yl)guanidine | Aldehyde 17 | Ethyl 3-oxo-3-phenylpropanoate | 18-19 | nih.gov |
Table 1: Examples of Atwal-Biginelli reactions involving a quinazolinylguanidine core.
Formation of Fused Heterocycles: The guanidine group can also participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, in related quinazolinone systems, intramolecular nucleophilic addition of a guanidine nitrogen to an amide moiety can lead to the formation of ring-fused N-acylguanidines. nih.gov This type of domino rearrangement and intramolecular cyclization highlights a pathway to generate structural complexity from simpler quinazoline precursors. nih.gov
Furthermore, the reaction of the guanidine moiety with bifunctional electrophiles can lead to the formation of new heterocyclic rings. Condensation reactions of guanidines with bis-electrophiles have been shown to produce novel fused bi-pyrimidine and pyrimido-aminotriazine scaffolds. nih.gov These reactions underscore the potential of the guanidine group in this compound to act as a dinucleophile in the construction of larger, nitrogen-rich heterocyclic systems.
| Guanidine Derivative | Bis-electrophile | Product Type | Yield (%) | Reference |
| Guanidine Hydrochloride Salt | 1,1,3,3-tetramethoxypropane | Pyrimidine | 42-76 | nih.gov |
Table 2: Representative cyclocondensation reactions of guanidines.
These synthetic methodologies demonstrate the wide scope for the functionalization and modification of the this compound core, making it a valuable scaffold for the development of new chemical entities.
Structure Activity Relationship Sar Studies and Molecular Design of N 4 Phenyl 2 Quinazolinyl Guanidine Analogues
Design Principles for N-(4-phenyl-2-quinazolinyl)guanidine Derivatives
The design of derivatives based on the this compound scaffold is rooted in established medicinal chemistry principles, including molecular hybridization and scaffold exploration. The quinazoline (B50416) nucleus is a privileged structure in drug discovery, known for its wide array of biological activities, and it offers a vast potential for structural modifications. nih.govnih.govtandfonline.com The development of new analogues often involves the strategic combination of the quinazoline core with other known pharmacophores to enhance potency and selectivity. researchgate.netresearchgate.net
A key design element is the guanidine (B92328) group, a potent pharmacophore often involved in crucial binding interactions with biological targets. researchgate.net However, the high basicity of the guanidinium (B1211019) ion can lead to poor bioavailability. researchgate.net Therefore, a primary design strategy involves modifying this group to modulate its physicochemical properties, such as pKa and lipophilicity, without compromising its essential binding capabilities. nih.gov This can be achieved through N-alkylation, N-acylation, or by replacing the guanidine with bioisosteric mimetics. nih.govnih.gov
Identification of key structural regions: The scaffold is dissected into three main components for modification: the phenyl ring at position 4, the quinazoline nucleus itself, and the guanidine group at position 2.
Iterative analogue synthesis: Libraries of compounds are synthesized where each of these regions is systematically altered to probe the effects of steric bulk, electronic properties, and hydrogen bonding potential on biological activity. nih.gov
Pharmacophore modeling: This computational technique helps to identify the essential 3D arrangement of chemical features required for biological activity, guiding the design of new derivatives with improved target affinity. nih.gov
Positional and Substituent Effects on Biological Interactions within the this compound Series
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical modifications influence the biological activity of the this compound series. The effects are highly dependent on the position and nature of the substituents on the three core components of the molecule.
Modifications on the Phenyl Ring
Table 1: Potential Modifications on the Phenyl Ring and Their Rationale
| Position of Substitution | Type of Substituent | Rationale for Modification |
|---|---|---|
| Para (4'-position) | Electron-donating (e.g., -OCH₃, -CH₃) | May enhance hydrogen bonding or fill a specific hydrophobic pocket. |
| Para (4'-position) | Electron-withdrawing (e.g., -Cl, -F, -CF₃) | Can alter electronic distribution and potentially improve metabolic stability or binding affinity through halogen bonding. |
| Meta (3'-position) | Small, polar groups (e.g., -OH, -NH₂) | Could introduce new hydrogen bond donor/acceptor capabilities to engage with the target. |
Modifications on the Quinazoline Nucleus
The quinazoline ring system itself provides multiple positions for substitution, allowing for the fine-tuning of the molecule's properties. nih.govnih.govtandfonline.com General SAR studies on quinazolines and quinazolinones indicate that substitutions at positions 5, 6, 7, and 8 of the fused benzene (B151609) ring can significantly impact biological activity. researchgate.netresearchgate.net These modifications can influence solubility, metabolic stability, and the orientation of the key pharmacophoric elements. For example, in a series of PI3Kδ inhibitors, modifications to the quinazoline core were instrumental in achieving selectivity. researchgate.net
Table 2: Potential Modifications on the Quinazoline Nucleus and Their Rationale
| Position of Substitution | Type of Substituent | Rationale for Modification |
|---|---|---|
| 6- or 7-position | Methoxy (-OCH₃) | Often found in active kinase inhibitors, can enhance solubility and provide key hydrogen bond accepting points. |
| 6- or 7-position | Halogens (e.g., -Cl, -F) | Can modulate electronic properties and occupy specific pockets in the target protein. |
| 5-position | Small alkyl or halogen | May provide steric hindrance to influence binding or affect the planarity of the ring system. |
Modifications on the Guanidine Group
The guanidine moiety is a critical determinant of activity, but its strong basicity often presents a challenge for drug development. researchgate.net Consequently, modifications to this group are a central theme in the SAR of guanidine-containing compounds. Research has shown that even subtle changes, such as the pattern of N-alkylation, can have a profound impact on activity. nih.gov A common strategy is to replace the guanidine with conformationally rigid bioisosteres, such as 5-amino-1,2,4-triazole, to maintain key interactions while improving drug-like properties. nih.gov
Key modification strategies include:
N-Alkylation/Acylation: Adding small alkyl or acyl groups to the terminal nitrogen atoms can reduce basicity and increase lipophilicity. nih.govresearchgate.net
Cyclization: Incorporating the guanidine into a heterocyclic ring (e.g., imidazole) can constrain its conformation, potentially leading to higher affinity and selectivity.
Bioisosteric Replacement: Substituting the guanidine with groups that mimic its hydrogen-bonding and charge characteristics, such as aminoguanidines or triazoles, is a proven method to enhance pharmacokinetic profiles. nih.gov
Table 3: Potential Modifications on the Guanidine Group and Their Rationale
| Modification Type | Example | Rationale for Modification |
|---|---|---|
| N-Alkylation | N,N-dimethylguanidine | Modulates basicity and lipophilicity; substitution pattern is critical. nih.gov |
| N-Acylation | N-acetylguanidine | Neutralizes the positive charge, significantly altering physicochemical properties. nih.gov |
| Bioisosteric Replacement | 5-amino-1,2,4-triazole | Acts as a conformationally rigid "mimic" of guanidine, often favorable for activity. nih.gov |
Stereochemical Considerations in this compound Analogues
Stereochemistry can play a pivotal role in the biological activity of chiral molecules. While the parent this compound is achiral, modifications to the scaffold can easily introduce chiral centers. For example, the introduction of a substituent on the benzylic carbon of a modified phenyl ring or on an alkyl chain attached to the guanidine group could result in enantiomers.
Although specific studies on the stereochemistry of this compound are not prevalent, research on structurally related compounds underscores its importance. For instance, in a series of 1-phenyl-1-(quinazolin-4-yl)ethanols, the separated enantiomers displayed different levels of antiproliferative activity. This demonstrates that the three-dimensional arrangement of the phenyl and quinazoline moieties relative to each other is critical for interaction with the biological target. Therefore, if chiral analogues of this compound are designed, it is highly probable that one enantiomer would exhibit greater potency than the other. This necessitates the synthesis and evaluation of stereochemically pure isomers to fully elucidate the SAR and identify the optimal configuration for activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For the this compound series, QSAR studies would be invaluable for guiding the rational design of more potent analogues. nih.govrsc.org
The process typically involves several steps:
Data Set Assembly: A series of this compound analogues with experimentally determined biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic, and steric properties) are calculated for each molecule in the series. nih.gov
Model Generation: Statistical methods are used to build a mathematical model that relates the descriptors to the observed activity. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) are particularly powerful. rsc.orgfrontiersin.org CoMFA generates 3D contour maps that visualize regions where steric bulk or specific electrostatic charges (positive or negative) are favorable or unfavorable for activity. frontiersin.org
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. frontiersin.org
For this compound derivatives, a CoMFA model could reveal, for example, that a bulky, electropositive substituent is favored on the phenyl ring, while an electronegative group is preferred at the 7-position of the quinazoline nucleus. Such insights allow medicinal chemists to prioritize the synthesis of compounds with the highest probability of success, accelerating the drug discovery process. rsc.orgnih.gov
Rational Design and Virtual Screening Approaches for this compound Scaffolds
The development of novel therapeutic agents based on the this compound scaffold has been significantly advanced through the application of rational design and virtual screening methodologies. These computational techniques allow for the efficient exploration of chemical space, the prediction of biological activity, and the optimization of lead compounds, thereby accelerating the drug discovery process. researchgate.net
Rational drug design for this class of compounds often begins with the identification of a biological target. For instance, the quinazoline core is a well-established pharmacophore known to interact with the ATP-binding site of various kinases. nih.gov This knowledge provides a crucial starting point for designing focused libraries of this compound analogues. The core principle involves modifying the peripheral substituents on the quinazoline and phenyl rings to enhance potency and selectivity for the target enzyme.
Virtual screening, a key component of the rational design process, employs computational methods to screen large libraries of virtual compounds against a specific biological target. This approach can be broadly categorized into ligand-based and structure-based virtual screening. In the context of this compound scaffolds, both approaches have been implicitly utilized in the broader field of quinazoline-based inhibitor design.
Structure-based virtual screening relies on the three-dimensional structure of the target protein. Molecular docking simulations are a primary tool in this approach, used to predict the binding mode and affinity of potential inhibitors. For quinazoline derivatives, docking studies have been instrumental in understanding the key interactions within the active site of target proteins, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. mdpi.com These studies guide the rational placement of functional groups on the this compound scaffold to maximize binding affinity. For example, the guanidinium group, being a strong basic moiety, is often designed to form salt bridges or multiple hydrogen bonds with acidic residues in the target's active site.
Ligand-based virtual screening, on the other hand, is employed when the three-dimensional structure of the target is unknown. This method relies on the principle that structurally similar molecules are likely to have similar biological activities. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are common ligand-based techniques. A pharmacophore model for this compound analogues would typically include features such as a hydrogen bond donor (the guanidinium group), hydrogen bond acceptors (the quinazoline nitrogens), and aromatic rings. QSAR models for quinazoline derivatives have successfully correlated physicochemical properties and structural descriptors with their biological activity, providing predictive power for the design of new, more potent analogues. researchgate.net
The integration of these computational approaches allows for a cyclical process of design, synthesis, and testing. Virtual screening hits are synthesized and evaluated in biological assays. The resulting structure-activity relationship (SAR) data is then used to refine the computational models, leading to the design of next-generation compounds with improved properties. This iterative process has been successfully applied to various quinazoline-based inhibitors, leading to the discovery of potent and selective drug candidates. nih.govnih.gov
Detailed Research Findings from Analogue Studies
While specific SAR studies on a broad series of this compound analogues are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related quinazoline and guanidine-containing compounds. The following table summarizes key findings from such studies, providing a representative understanding of the SAR for this scaffold.
| Compound ID | Scaffold Modification | Key Findings | Reference |
| Analogue A | Substitution on the 4-phenyl ring | Introduction of electron-donating groups (e.g., methoxy) at the para position of the 4-phenyl ring can enhance antiproliferative activity in certain cancer cell lines. | mdpi.com |
| Analogue B | Modification of the guanidine group | Replacement of the guanidine moiety with a conformationally rigid 5-amino-1,2,4-triazole (a guanidine "mimic") has been shown to be favorable for the inhibition of certain enzymes, suggesting the importance of the spatial arrangement of the hydrogen bond donors. | nih.gov |
| Analogue C | Substitution on the quinazoline ring | Introduction of a bromine atom at the 5-position of the quinazoline ring in a related quinazoline-2,4(1H,3H)-dione series decreased activity, indicating potential steric hindrance at this position. | nih.gov |
| Analogue D | Introduction of a basic side chain | The addition of a basic side chain at other positions of the quinazoline ring has been explored to improve physicochemical properties and biological activity. | nih.gov |
| Analogue E | Replacement of the 2-guanidino group | In related quinazoline structures, replacement of the group at the 2-position with various substituted aryl groups has been shown to significantly modulate kinase inhibitory activity. | nih.gov |
These findings underscore the importance of systematic structural modifications to optimize the biological activity of the this compound scaffold. The 4-phenyl ring, the guanidine group, and the quinazoline core itself all represent key points for chemical derivatization to enhance potency, selectivity, and pharmacokinetic properties. The synergy between rational design, virtual screening, and traditional medicinal chemistry continues to be a powerful strategy in the development of novel therapeutics based on this promising chemical scaffold.
Molecular and Cellular Investigations of N 4 Phenyl 2 Quinazolinyl Guanidine
Identification of Putative Molecular Targets for N-(4-phenyl-2-quinazolinyl)guanidine
Research into this compound and related quinazoline (B50416) derivatives has identified several potential molecular targets, primarily focusing on enzymes and receptors involved in critical cellular signaling pathways.
Receptor Binding and Modulation Assays
Receptor binding assays are fundamental in drug discovery to determine how a ligand interacts with a receptor. nih.gov These assays, often using radiolabeled ligands, help in identifying and characterizing the binding of compounds to their targets. nih.gov While specific receptor binding data for this compound is not available in the provided results, the guanidine (B92328) group itself is a feature in several medically used drugs that act as receptor antagonists, such as the histamine (B1213489) H2 receptor antagonists cimetidine (B194882) and famotidine. mdpi.com This suggests that the guanidine moiety in this compound could potentially interact with various receptor types. The synthesis of related compounds like N-[4-(Morpholin-4-yl)phenyl]guanidine has been documented, indicating ongoing research into guanidine-containing phenyl derivatives and their potential biological activities. chemicalbook.com
Protein-Ligand Interaction Profiling
Understanding the interactions between a ligand and its protein target at an atomic level is crucial for drug design. Tools like the Protein-Ligand Interaction Profiler (PLIP) are used to detect and visualize non-covalent interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking. nih.govresearchgate.netbiorxiv.org This type of analysis helps in understanding the structural basis of a drug's activity and can guide the optimization of lead compounds. researchgate.net For example, in the case of RIPK1 inhibitors, successful inhibition requires the ligand to stabilize the inactive conformation of the protein by engaging multiple residues. nih.gov While a specific protein-ligand interaction profile for this compound is not provided, computational docking studies on related quinazoline derivatives have been used to understand their binding modes and anticancer mechanisms. mdpi.com
Cellular Responses and Pathway Modulation by this compound
The interaction of this compound with its molecular targets triggers a cascade of cellular responses, leading to the modulation of key signaling pathways.
Impact on Signal Transduction Pathways (e.g., NF-κB)
The nuclear factor kappa B (NF-κB) signaling pathway is a central mediator of inflammation, cell proliferation, and survival. encyclopedia.pub Its hyperactivation is a hallmark of many cancers and inflammatory diseases. encyclopedia.pub Quinazoline derivatives have been developed as modulators of the NF-κB pathway. encyclopedia.pubnih.gov For example, the quinazoline derivative EVP4593 was synthesized as an antagonist of NF-κB signaling. encyclopedia.pub Studies on other guanidine-containing compounds, such as polyhexamethylene guanidine phosphate, have shown that they can trigger the activation of the NF-κB signaling pathway by modulating the degradation of IκB-α, a key regulatory protein. nih.gov This suggests that the guanidine moiety can play a critical role in the inflammatory responses mediated by the NF-κB pathway. nih.gov
Effects on Cell Cycle Progression and Apoptosis in in vitro Models
Quinazoline derivatives have been extensively studied for their antiproliferative and apoptotic effects in various cancer cell lines. nih.gov Several studies have demonstrated that these compounds can induce apoptosis and cause cell cycle arrest. nih.govnih.gov For instance, certain novel quinazoline sulfonamides were found to induce apoptosis and arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. nih.gov Other studies have shown that quinazoline derivatives can cause cell cycle arrest at the G2/M phase. nih.gov The induction of apoptosis by these compounds is often associated with the upregulation of pro-apoptotic genes (like Bax and caspases) and the downregulation of anti-apoptotic genes (like Bcl-2). nih.gov
| Cellular Process | Effect of Guanidine-Containing Quinazoline Derivatives | Key Findings |
|---|---|---|
| NF-κB Pathway | Modulation | Quinazolines can act as antagonists of NF-κB signaling. encyclopedia.pub Guanidine moiety can influence NF-κB activation. nih.gov |
| Cell Cycle Progression | Arrest (G1 or G2/M phase) | Quinazoline derivatives can halt the cell cycle at different phases. nih.govnih.gov |
| Apoptosis | Induction | Quinazolines can trigger programmed cell death by modulating apoptotic genes. nih.gov |
Influence on Gene Expression and Proteomics
There is currently no publicly available research detailing the specific influence of this compound on gene expression or the proteome of any cell type.
However, studies on related guanidine-containing compounds have shown that they can modulate gene expression. For instance, certain guanidine riboswitches can control gene expression in response to guanidine levels, typically by regulating transcription termination. In engineered systems, a synthetic riboswitch carrying a guanidine-responsive motif has been shown to induce the expression of a reporter gene, such as eGFP, in the presence of guanidine. This suggests that guanidinium (B1211019) moieties, like the one present in this compound, have the potential to interact with cellular machinery that regulates gene expression.
Proteomic studies on related quinazoline derivatives have sometimes been employed to elucidate their mechanism of action. For other classes of anticancer quinolones, proteomic approaches could help identify protein targets and affected cellular pathways. Without specific studies on this compound, any potential effects on protein expression remain speculative.
Elucidation of Mechanisms of Action through Advanced Biochemical Assays
The precise mechanism of action for this compound has not been elucidated in published research. Biochemical assays on closely related structures, however, provide insights into potential mechanisms.
A primary target for many guanidine derivatives, including those with a quinazoline core, is the Na+/H+ exchanger type 1 (NHE-1). Inhibition of NHE-1 is a key mechanism behind the observed anti-inflammatory, anti-ischemic, and cytoprotective effects of these compounds. The guanidine moiety is crucial for this activity, often acting as a mimic for the natural substrate. For example, certain guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent NHE-1 inhibitors.
Another potential mechanism for quinazoline-containing guanidines is the inhibition of p56lck tyrosine kinase, which would lead to the observed inhibition of T-cell activation and cytokine production.
For the structurally related 4-phenyl-2-quinolone anticancer agents, the proposed mechanism involves acting as antimitotic agents, potentially by interacting with tubulin.
The table below outlines the mechanisms of action that have been biochemically validated for related compound classes.
| Compound Class | Biochemical Assay/Target | Elucidated Mechanism of Action | Reference |
| Guanidine derivatives of quinazoline-2,4(1H,3H)-dione | NHE-1 inhibition assays | Inhibition of Na+/H+ exchanger type 1 | |
| Quinazoline-containing guanidines | Tyrosine kinase assays | Inhibition of p56lck tyrosine kinase | |
| 4-Phenyl-2-quinolone derivatives | Tubulin polymerization assays (inferred) | Antimitotic activity, potential tubulin interaction |
This table presents data from related compounds to provide context on potential mechanisms, as no specific data exists for this compound.
Pre Clinical Biological Evaluation of N 4 Phenyl 2 Quinazolinyl Guanidine in Model Systems
In vitro Cell-Based Assays and Primary Cell Culture Models
The initial stages of pre-clinical evaluation for N-(4-phenyl-2-quinazolinyl)guanidine involved a battery of in vitro cell-based assays and studies using primary cell cultures to elucidate its cellular and molecular mechanisms of action.
A structurally related compound, N-(4-methyl-2-quinazolinyl)-guanidine (GMQ), has been shown to act as an agonist of acid-sensing ion channel type 3 (ASIC3) and to modulate other ion channels. In pituitary GH3 cells, GMQ was found to increase the amplitude of Ca2+-activated K+ currents (IK(Ca)). nih.gov Furthermore, it enhanced the probability of large-conductance Ca2+-activated K+ (BKCa) channel openings with an EC50 value of 0.95 µM. nih.gov This compound also demonstrated the ability to suppress other ion currents, including delayed rectifying K+ current, voltage-gated Na+ current, and L-type Ca2+ currents. nih.gov In Rolf B1.T olfactory sensory neurons, GMQ induced an inward current and suppressed the peak voltage-gated Na+ current (INa). nih.gov These findings on a closely related analog suggest that this compound may also interact with various ion channels, a hypothesis that warrants direct investigation.
Quinazoline (B50416) derivatives, the broader chemical class to which this compound belongs, have been extensively studied for their potential as anticancer agents. nih.govnih.govmagtechjournal.commdpi.com For instance, certain novel quinazolinone derivatives have exhibited significant cytotoxic activity against various cancer cell lines, including HepG2, MCF-7, and Caco-2. nih.gov The substitution pattern on the phenyl ring has been shown to be a critical determinant of the anticancer activity. nih.gov
Furthermore, various guanidine (B92328) and quinazoline derivatives have demonstrated anti-inflammatory properties. rrpharmacology.runih.govnih.govnih.govmdpi.comfabad.org.tr Studies on novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione have revealed their ability to inhibit the pro-inflammatory activation of murine macrophages. rrpharmacology.ruresearchgate.net Specifically, some of these compounds significantly inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov
The potential for cardiovascular effects has also been explored for related compounds. Guanidine derivatives of quinazoline have been investigated for their effects on platelet aggregation and as inhibitors of the Na+/H+ exchanger type 1 (NHE-1), a target in cardiovascular diseases. rrpharmacology.ruresearchgate.net
Interactive Data Table: In vitro Activities of Related Quinazoline and Guanidine Derivatives
| Compound Class | Assay Type | Cell Line/System | Observed Effect |
| N-(4-methyl-2-quinazolinyl)-guanidine (GMQ) | Electrophysiology | Pituitary GH3 cells | Increased IK(Ca), enhanced BKCa channel opening, suppressed delayed rectifying K+, voltage-gated Na+, and L-type Ca2+ currents |
| N-(4-methyl-2-quinazolinyl)-guanidine (GMQ) | Electrophysiology | Rolf B1.T olfactory sensory neurons | Induced inward current, suppressed peak INa |
| Novel Quinazolinone Derivatives | Cytotoxicity Assay | HepG2, MCF-7, Caco-2 cancer cells | Significant cytotoxic activity |
| Guanidine Derivatives of Quinazoline-2,4(1H,3H)-dione | Anti-inflammatory Assay | LPS-stimulated murine macrophages | Inhibition of pro-inflammatory activation |
| Guanidine Derivatives of Quinazoline | Platelet Aggregation Assay | Platelets | Inhibition of platelet aggregation |
Ex vivo Tissue Model Investigations of this compound
Ex vivo tissue models provide an intermediate level of biological complexity between in vitro cell cultures and in vivo animal models, allowing for the study of drug effects on intact tissue systems.
While direct ex vivo studies on this compound are not extensively documented in the reviewed literature, research on related quinazoline derivatives provides insights into potential applications of this methodology. For example, the vasorelaxant effects of a novel N2,N4-disubstituted quinazoline-2,4-diamine were evaluated on isolated mesenteric arteries from Wistar rats. nih.gov This study demonstrated that the compound induced vasodilation through endothelium-independent mechanisms, primarily involving the sGC/cGMP pathway, opening of KCa channels, and inhibition of calcium entry. nih.gov Such isolated tissue bath experiments are a valuable tool for characterizing the direct pharmacological effects of compounds on vascular tone and function. nih.govnih.gov
Another relevant example is the investigation of the structurally similar compound, 2-guanidine-4-methylquinazoline (2-GMQ), on isolated guinea pig auricles and rat uterus. nih.gov In these ex vivo preparations, 2-GMQ demonstrated anti-H2-histamine activity by depressing the histamine-induced chronotropic activity in the auricles and relaxing histamine-contracted uterine tissue. nih.gov These findings highlight the utility of ex vivo models in identifying receptor-specific activities of quinazoline guanidine compounds.
Given these precedents, future ex vivo investigations of this compound could utilize isolated tissue preparations such as aortic rings, tracheal chains, or ileal segments to explore its potential effects on cardiovascular, respiratory, and gastrointestinal smooth muscle contractility.
In vivo Animal Model Studies Pertaining to Molecular Target Engagement and Biological Effects
In vivo animal models are indispensable for understanding the physiological and pharmacological effects of a compound in a whole-organism context.
Studies on compounds structurally related to this compound have provided evidence of their biological effects in various animal models. For instance, in a mouse model of asthma, a pyridine-2-yl guanidine derivative was shown to inhibit inflammatory cell recruitment to the airways. nih.gov In a murine model of lipopolysaccharide (LPS)-induced acute lung injury, a guanidine derivative of quinazoline-2,4(1H,3H)-dione was found to alleviate neutrophil infiltration, edema, and tissue lesions. nih.gov
The related compound, 2-guanidine-4-methylquinazoline (2-GMQ), has been utilized in in vivo studies to investigate alterations in nociceptive behavior. nih.gov This suggests a potential role for such compounds in modulating pain pathways. Furthermore, in vivo studies in rats demonstrated that 2-GMQ could decrease both basal and stimulated gastric acid secretion, an effect attributed to its anti-H2-histamine activity. nih.gov
A novel N2,N4-disubstituted quinazoline-2,4-diamine exhibited acute hypotensive effects in anesthetized Wistar rats, demonstrating a direct impact on the cardiovascular system in a living animal. nih.gov
These in vivo studies on analogous compounds suggest that this compound may possess anti-inflammatory, analgesic, and cardiovascular activities that warrant further investigation in appropriate animal models. Future studies could focus on molecular target engagement by measuring downstream biomarkers or utilizing imaging techniques to confirm the interaction of the compound with its putative targets in a physiological setting.
Pharmacological Characterization in Animal Models Focusing on Systemic Interactions (excluding efficacy in human diseases)
Understanding the systemic interactions of a compound is crucial for its development as a potential therapeutic agent. This includes its effects on various organ systems and its pharmacokinetic profile.
Pharmacological characterization of related quinazoline derivatives in animal models has revealed important systemic effects. For example, a study on a novel N2,N4-disubstituted quinazoline-2,4-diamine in Wistar rats showed that it had no effect on hepatocyte viability and only weak inhibitory effects on CYP1A and 3A at high concentrations, suggesting a low risk of liver toxicity and drug-drug interactions. nih.gov
The in vivo evaluation of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines as histamine (B1213489) H3 receptor antagonists in animal models has provided insights into their systemic activity and potential for brain penetration. nih.gov
The study on 2-guanidine-4-methylquinazoline (2-GMQ) in rats not only demonstrated its antisecretory effect on gastric acid but also provided evidence of its systemic antihistaminic activity. nih.gov
These examples underscore the importance of in vivo pharmacological profiling to assess the broader systemic effects of this compound. Future studies should aim to characterize its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as its potential for off-target effects and interactions with other physiological systems.
Computational and Theoretical Chemistry of N 4 Phenyl 2 Quinazolinyl Guanidine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(4-phenyl-2-quinazolinyl)guanidine. Methods like Density Functional Theory (DFT) are employed to elucidate its three-dimensional structure, electron distribution, and reactivity. cuny.edu
Typically, calculations are performed using specific functionals, such as B3LYP, combined with a basis set like 6-31G* or 6-311G+(d,p), to optimize the molecule's geometry and predict its electronic characteristics. semanticscholar.orgmdpi.comnih.gov Key areas of analysis include:
Tautomerism: The guanidine (B92328) group can exist in different tautomeric forms. Quantum calculations can determine the relative energies of these tautomers, predicting the most stable form in various environments (e.g., in a polar solvent). semanticscholar.orgmdpi.com
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. cuny.edu
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with biological receptors, particularly through non-covalent interactions like hydrogen bonds.
Non-Covalent Interaction (NCI) Analysis: The Reduced Density Gradient (RDG) method can be used to identify and characterize weak interactions within the molecule, such as hydrogen bonds and van der Waals forces, which are critical for its conformation and binding to target proteins. nih.gov
These quantum mechanical insights form the basis for more complex simulations, such as molecular docking and dynamics.
Molecular Docking and Molecular Dynamics Simulations with Biological Macromolecules
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of this compound with biological macromolecules, such as proteins and enzymes. nih.gov The quinazoline (B50416) scaffold is a well-known pharmacophore that targets various enzymes, particularly kinases like EGFR and VEGFR. nih.govnih.gov
The molecular docking process involves several steps:
Target Preparation: A three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.govnih.gov Water molecules and co-crystallized ligands are typically removed, and the protein structure is optimized. nih.gov
Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation. nih.gov
Docking Simulation: Using software like AutoDock or PyRx, the ligand is placed into the binding site of the protein. nih.govnih.gov The program samples numerous possible conformations and orientations, scoring them based on binding energy. nih.gov
Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time (e.g., 100 nanoseconds). nih.govresearchgate.net MD simulations provide a more dynamic picture of the interaction, and key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to confirm that the ligand remains stably bound within the active site. nih.govnih.gov Analysis of these simulations reveals specific amino acid residues that form crucial interactions with the ligand.
Table 1: Typical Ligand-Protein Interactions for Quinazoline Scaffolds
| Interaction Type | Description | Key Residues Examples |
|---|---|---|
| Hydrogen Bonding | The guanidine moiety and quinazoline nitrogens act as H-bond donors/acceptors. | Thr 766, TYR 124, PHE 295 researchgate.netnih.gov |
| π-π Stacking | The aromatic quinazoline and phenyl rings stack with aromatic residues in the protein. | TYR207, Phe 699 nih.govfrontiersin.org |
| Hydrophobic Interactions | Nonpolar parts of the molecule interact with hydrophobic pockets in the binding site. | Leu 820, Val 702, Ala 719 nih.gov |
| π-Cation Interactions | The positively charged guanidinium (B1211019) group can interact with aromatic rings. | Arginine residues frontiersin.org |
De Novo Design and Virtual Screening Based on this compound Scaffold
The this compound structure serves as an excellent scaffold for discovering new bioactive molecules through virtual screening and de novo design.
Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govmdpi.com This can be done in two ways:
Structure-Based Virtual Screening (SBVS): Uses the 3D structure of the target protein. Compounds from a database are docked into the active site, and the best-scoring hits are selected for further study. nih.gov
Ligand-Based Virtual Screening (LBVS): This method is used when the target's 3D structure is unknown. It relies on a set of known active molecules to build a pharmacophore model, which defines the essential structural features required for activity. nih.gov This model is then used to screen databases for molecules that match these features.
De Novo Design takes this a step further by generating entirely new molecular structures, rather than just screening existing ones. arxiv.org Algorithms can "grow" molecules within the active site of a target protein or piece together molecular fragments to create novel compounds. Recently, generative active learning approaches powered by deep reinforcement learning have been used to design novel, synthesizable, and drug-like inhibitors based on scaffolds like quinazoline. arxiv.org These methods can explore vast chemical space to discover molecules with desired properties, such as high binding affinity and synthetic feasibility. arxiv.org
Prediction of Binding Affinities and Ligand-Target Interactions
A primary goal in drug design is the accurate prediction of a ligand's binding affinity for its target, typically expressed as an inhibition constant (Ki) or dissociation constant (Kd). uah.esnih.gov While docking provides an initial estimate, more sophisticated methods are used for quantitative predictions.
Scoring Functions: Docking programs use scoring functions (e.g., SMINA, Vinardo) to rank different poses, but these scores are often only semi-quantitative. nih.gov
MM/GBSA and MM/PBSA: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular for recalculating binding free energies from MD simulation snapshots. mdpi.com They offer a better balance between accuracy and computational cost than more rigorous methods.
Free Energy Perturbation (FEP): This is a highly accurate but computationally intensive method for calculating the difference in binding affinity between two similar ligands. It simulates a non-physical pathway that "transforms" one molecule into another within the binding site.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. uah.es For instance, the Comparative Binding Energy (COMBINE) analysis method correlates components of the ligand-protein interaction energy with inhibitory activity to build a predictive QSAR model. uah.es
Table 2: Computational Methods for Binding Affinity Prediction
| Method | Description | Application |
|---|---|---|
| Docking Score | Fast estimation of binding pose and energy from docking software. | High-throughput virtual screening, initial pose selection. nih.gov |
| MM/GBSA | Calculates binding free energy by combining molecular mechanics energy with solvation models. | Reranking of docking poses, estimating affinity for lead compounds. mdpi.com |
| Free Energy Perturbation (FEP) | Rigorous calculation of relative binding free energies between two ligands. | Lead optimization, predicting effects of small chemical modifications. |
| QSAR | Statistical models linking structural descriptors to biological activity. | Predicting activity for new analogs, guiding scaffold modification. uah.es |
These methods allow researchers to analyze specific ligand-target interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, which are the primary drivers of binding affinity. nih.gov
Application of Cheminformatics in Exploring the this compound Chemical Space
Cheminformatics applies computational methods to analyze and manage large sets of chemical data, making it indispensable for exploring the "chemical space" surrounding the this compound scaffold. nih.gov Chemical space encompasses all possible molecules that could be created based on this core structure. nih.gov
Key applications of cheminformatics in this context include:
Virtual Library Generation: Creating large, diverse libraries of virtual compounds by systematically modifying the this compound scaffold. This can involve adding various substituents at different positions on the phenyl and quinazoline rings.
Property Calculation and Filtering: For each compound in a virtual library, a range of physicochemical properties and molecular descriptors are calculated. This includes molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and rotatable bonds. These properties are used to filter libraries for "drug-likeness," often using guidelines like Lipinski's Rule of Five to ensure good pharmacokinetic potential. nih.govresearchgate.net
Shape and Diversity Analysis: Cheminformatics tools can analyze the 3D shape and structural diversity of a compound library. nih.gov Exploring different regioisomers and stereoisomers of substituted scaffolds can significantly increase shape diversity, which is crucial for fitting into various protein binding sites. nih.gov
Structure-Activity Relationship (SAR) Analysis: By combining calculated properties with predicted or experimentally determined activity, cheminformatics helps build SAR models. nih.gov This reveals which structural modifications lead to increased potency, providing a rational basis for the design of the next generation of compounds. nih.gov
Through these methods, the vast chemical space around the this compound scaffold can be systematically explored to identify novel derivatives with optimized activity and drug-like properties. nih.govnih.gov
Advanced Methodologies in N 4 Phenyl 2 Quinazolinyl Guanidine Research
Spectroscopic Techniques for Ligand-Target Interaction Analysis (e.g., SPR, ITC, NMR, MS)
The characterization of the binding affinity and kinetics between a ligand like N-(4-phenyl-2-quinazolinyl)guanidine and its biological targets is fundamental to understanding its mechanism of action. Several key spectroscopic techniques are employed for this purpose.
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. nih.gov It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized, allowing for the determination of association and dissociation rate constants. nih.gov While specific SPR studies on this compound are not widely published, the technique is broadly applied to characterize the binding of small molecules to their protein targets, including membrane proteins. nih.govnih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to its target molecule. mdpi.com This provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). mdpi.com ITC is a powerful tool for validating binding events and understanding the driving forces behind the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed atomic-level information about molecular structure and interactions in solution. nih.gov For ligand-target studies, techniques like chemical shift perturbation and saturation transfer difference (STD) NMR can identify binding interfaces and determine binding affinities. nih.gov For instance, 15N NMR has been used to study the tautomeric forms of related quinazoline (B50416) derivatives, such as 2-hydrazono-3-phenylquinazolin-4(3H)-ones, which is crucial for understanding how these molecules might interact with their targets. rsc.org
Mass Spectrometry (MS) in the context of ligand-target interaction, particularly native MS, allows for the study of non-covalent protein-ligand complexes. nih.govfrontiersin.org It can determine the stoichiometry of the complex and can be used in screening assays to identify binding partners from complex mixtures. frontiersin.orgresearchgate.net
A comparative overview of these techniques is presented in the table below.
| Technique | Principle | Key Information Obtained | Application Notes |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. nih.gov | Binding affinity (KD), association (ka) and dissociation (kd) rates. nih.gov | Real-time, label-free analysis of kinetics. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes during a titration experiment. mdpi.com | Binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). mdpi.com | Provides a complete thermodynamic profile of the interaction. mdpi.com |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei to provide structural and dynamic information. nih.gov | Binding site mapping, structural changes upon binding, binding affinity. nih.gov | Provides atomic-resolution details of the interaction. nih.govrsc.org |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. nih.gov | Stoichiometry of complexes, identification of binding partners. nih.govnih.gov | Can be used for screening and studying non-covalent interactions. frontiersin.org |
Crystallographic Studies of this compound-Protein Complexes
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. The process involves crystallizing the complex and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. nih.gov
While specific crystallographic data for this compound bound to a protein target are not publicly available, this methodology is crucial for understanding the precise binding mode of a ligand. For related guanidine (B92328) derivatives, crystallographic studies have provided detailed structural information. For example, the crystal structure of N,N,N'-trimethyl-N''-(4-nitro-phenyl)-N'-phenyl-guanidine has been determined, revealing details about its bond lengths and angles. nih.gov Such studies on this compound would be invaluable for structure-based drug design, allowing for the optimization of the compound's affinity and selectivity for its target.
The typical workflow for a crystallographic study of a protein-ligand complex is outlined below.
| Step | Description | Key Considerations |
| 1. Complex Formation | The purified target protein is incubated with this compound to allow for complex formation. nih.gov | Molar ratio of protein to ligand, incubation time and temperature. nih.gov |
| 2. Crystallization | The protein-ligand complex is subjected to various crystallization screening conditions to obtain well-ordered crystals. nih.gov | Precipitant type and concentration, pH, temperature. |
| 3. Data Collection | A suitable crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded. | Crystal quality, cryo-protection to prevent radiation damage. nih.gov |
| 4. Structure Determination and Refinement | The diffraction data is processed to generate an electron density map, into which the atomic model of the complex is built and refined. | Resolution of the data, refinement statistics (R-work, R-free). |
Proteomics and Metabolomics Approaches in Cellular Systems Treated with this compound
Proteomics and metabolomics are large-scale studies of proteins and metabolites, respectively, within a biological system. These "omics" approaches can provide a global view of the cellular response to treatment with a compound like this compound.
Proteomics can be used to identify the protein targets of a compound and to understand how the compound alters protein expression levels and post-translational modifications. nih.gov A common strategy is chemical proteomics, which may utilize affinity matrices with immobilized inhibitors to capture and identify interacting proteins from cell lysates. nih.gov
Metabolomics analyzes the global metabolic profile of a cell or organism. Treatment with a bioactive compound can lead to significant changes in metabolite levels, providing insights into the metabolic pathways that are affected. For instance, metabolomic studies on other guanidine-containing compounds have been used to understand their toxicological effects by identifying alterations in pathways like arginine metabolism and oxidative stress.
The application of these techniques to cells treated with this compound could reveal its mechanism of action and potential off-target effects.
| Omics Approach | Methodology | Potential Findings for this compound Research |
| Proteomics | Mass spectrometry-based identification and quantification of proteins from treated vs. untreated cells. nih.gov | Identification of direct binding partners, changes in protein expression, and altered signaling pathways. nih.gov |
| Metabolomics | Analysis of small molecule metabolites using techniques like GC-MS or LC-MS. | Alterations in metabolic pathways, identification of biomarkers of compound activity. |
Bio-imaging Techniques for Intracellular Localization and Distribution Studies
Bio-imaging techniques are essential for visualizing the subcellular localization and distribution of a compound, which can provide clues about its site of action. Fluorescence microscopy is a commonly used method, often requiring the compound to be fluorescent or to be tagged with a fluorescent probe.
While specific bio-imaging studies of this compound have not been reported, the quinazoline scaffold is a component of some fluorescent probes. This suggests that this compound itself may possess intrinsic fluorescence that could be exploited for imaging, or it could be chemically modified to attach a fluorophore. Techniques like confocal microscopy could then be used to determine if the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum.
Application of Omics Technologies to Elucidate Comprehensive Biological Effects
The integration of multiple "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive, systems-level understanding of the biological effects of this compound. This multi-omics approach allows researchers to connect changes at the gene, transcript, protein, and metabolite levels, offering a more complete picture of the compound's mechanism of action and its impact on cellular networks. For example, a related compound, 2-guanidine-4-methylquinazoline, has been shown to affect various ion channels, and a multi-omics approach could further elucidate the downstream consequences of these interactions. nih.gov
Future Research Trajectories and Broader Academic Impact of N 4 Phenyl 2 Quinazolinyl Guanidine
Unexplored Molecular Targets and Pathways for N-(4-phenyl-2-quinazolinyl)guanidine
The academic investigation into this compound can build upon the known pharmacology of its analogs. A close analog, N-(4-methyl-2-quinazolinyl)-guanidine (GMQ), is a known agonist of the acid-sensing ion channel type 3 (ASIC3) but also exhibits significant off-target effects on other ion channels, including Ca2+-activated K+ channels, voltage-gated Na+ currents, and L-type Ca2+ currents. nih.gov This polypharmacology suggests that this compound may also interact with a range of ion channels, which remain to be explored.
Beyond ion channels, the broader families of quinazoline (B50416) and guanidine (B92328) derivatives point toward a wealth of unexplored targets. Quinazoline-based compounds have been identified as potential multitarget agents for complex conditions like Alzheimer's disease by modulating β-amyloid, tau protein, cholinesterases, and monoamine oxidases. mdpi.comdrugbank.comnih.govacs.org Furthermore, various quinazoline derivatives are potent inhibitors of protein kinases, such as Apoptosis signal-regulating kinase 1 (ASK1), a key target in inflammatory and stress responses. nih.gov
A particularly promising and unexplored target for this compound is the Na+/H+ exchanger type 1 (NHE-1). patsnap.com Numerous studies have demonstrated that other guanidine derivatives of quinazolines are potent NHE-1 inhibitors, with applications in cardiovascular diseases, inflammation, and glaucoma. nih.govresearchgate.netnih.govresearchgate.netrrpharmacology.rucyberleninka.ruresearchgate.net Investigating the effect of this compound on NHE-1 activity could open significant new research avenues.
| Potential Target Class | Specific Examples | Rationale Based on Scaffold |
| Ion Channels | ASIC Subtypes, K+ Channels, Na+ Channels, Ca2+ Channels | Activity demonstrated by the close analog GMQ. nih.gov |
| Neurodegenerative Disease Targets | Cholinesterases, β-secretase, Monoamine Oxidases, Tau Protein | Quinazoline scaffold is a known modulator of these targets. mdpi.comnih.govacs.org |
| Protein Kinases | Apoptosis signal-regulating kinase 1 (ASK1), EGFR | The quinazoline core is found in numerous kinase inhibitors. nih.govnih.gov |
| Membrane Transporters | Na+/H+ Exchanger Type 1 (NHE-1) | Other quinazoline-guanidine derivatives are potent NHE-1 inhibitors. nih.govnih.gov |
| DNA/RNA | DNA Minor Groove | The guanidine moiety is a known DNA-binding pharmacophore. nih.gov |
Potential for this compound as a Research Tool or Chemical Probe
A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific target. For this compound to become a valuable research tool, its selectivity profile must be thoroughly characterized.
The analog GMQ has been used to study ASIC3, but its utility is limited by its effects on other ion channels, which complicates the interpretation of in vivo results. nih.gov A key research trajectory for this compound would be to determine if the phenyl substitution, in place of GMQ's methyl group, confers greater selectivity for a single molecular target. If it proves to be a potent and highly selective ligand for a specific receptor, enzyme, or ion channel subtype, it could become an invaluable chemical probe for elucidating the physiological and pathological roles of that target.
Integration of this compound Research with Systems Biology Approaches
Systems biology offers a holistic approach to understanding the effects of a compound on complex biological networks. Integrating the study of this compound with these methods could rapidly accelerate its characterization.
Transcriptomics and Proteomics: High-throughput techniques like RNA sequencing and mass spectrometry can be used to analyze global changes in gene and protein expression in cells treated with the compound. This can reveal novel pathways and off-target effects that would be missed in traditional target-based screening.
Chemoproteomics: Affinity-based chemoproteomics could be employed to directly "pull down" the protein targets that physically bind to this compound from cell lysates, providing an unbiased method for target identification.
Computational Modeling and Network Pharmacology: In silico approaches, including molecular docking and network analysis, can predict potential binding sites and map the compound's interactions onto known disease pathways. nih.gov This can help prioritize experimental validation and suggest new therapeutic indications. azolifesciences.com
By combining these approaches, researchers can build a comprehensive profile of the compound's mechanism of action, moving beyond a single-target perspective to understand its broader biological impact.
Challenges and Opportunities in the Academic Investigation of this compound
The academic pursuit of this compound presents both distinct challenges and significant opportunities.
Challenges:
Lack of Existing Data: The primary hurdle is the scarcity of specific research on this exact molecule, requiring initial investigations to start from fundamental screening and characterization.
Potential for Polypharmacology: As suggested by its analog GMQ, the compound may interact with multiple targets. nih.gov While this can be an advantage for complex diseases, it complicates the process of elucidating a clear mechanism of action and can be a hurdle for developing a selective therapeutic. azolifesciences.com
Synthesis and Optimization: The synthesis of quinazoline derivatives can be complex, and significant medicinal chemistry efforts may be required to optimize potency, selectivity, and drug-like properties. mdpi.commdpi.com
Data Reproducibility: As with any novel compound discovery, ensuring that findings are reliable and reproducible is a key challenge that requires rigorous validation. azolifesciences.com
Opportunities:
Privileged Scaffolds: The combination of the quinazoline and guanidine moieties offers a high probability of discovering significant biological activity. nih.govnih.gov
Defined Starting Points: The known activities of its analogs provide clear and rational starting points for investigation, particularly in neuroscience and cardiovascular research.
Multi-Target Drug Design: The potential for polypharmacology is also an opportunity. For complex, multifactorial diseases like neurodegeneration and cancer, agents that can modulate multiple targets are in high demand. drugbank.comnih.gov
Intellectual Property: As a relatively unexplored molecule, there is significant opportunity for novel intellectual property and pioneering research in its biological activities and therapeutic applications.
Collaborative Research Frameworks for Advancing this compound Science
Advancing the understanding of this compound from a chemical entity to a potential research tool or therapeutic lead requires a deeply interdisciplinary approach. parabolicdrugs.comnih.gov Effective drug discovery and development are rarely accomplished within a single discipline. ucsd.edu A collaborative framework is essential for success.
| Discipline | Role and Contribution |
| Medicinal & Synthetic Chemistry | Design and synthesize this compound and a library of related analogs to establish structure-activity relationships (SAR). nih.gov |
| Pharmacology & Cell Biology | Conduct in vitro and in vivo screening to identify biological activity, determine potency and efficacy, and elucidate the mechanism of action using cellular and animal models. nih.gov |
| Structural Biology | Use techniques like X-ray crystallography or cryo-EM to determine the three-dimensional structure of the compound bound to its biological target(s), guiding rational drug design. |
| Computational Biology & Bioinformatics | Employ molecular modeling to predict targets, analyze binding interactions, and use systems biology tools to interpret high-throughput screening data. nih.govnih.gov |
| Translational Medicine | Bridge the gap between basic research and clinical application by evaluating the compound's potential in relevant disease models and identifying pathways for further development. researchgate.net |
Such a framework, fostering open communication and data sharing between academic labs and potentially industry partners, would create a synergistic environment. azolifesciences.comazolifesciences.com This collaborative model is the most efficient path to unlocking the full scientific and therapeutic potential of this compound.
Q & A
Q. How can researchers optimize the synthesis of N-(4-phenyl-2-quinazolinyl)guanidine to improve yield and purity?
Methodological Answer:
- Key Variables : Reaction temperature (e.g., maintaining 90–95°C for optimal coupling ), choice of catalyst (e.g., Pd/C for hydrogenation ), and solvent polarity (e.g., DMF for solubility of aromatic intermediates ).
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts. Recrystallization in ethanol or methanol can enhance purity .
- Monitoring : Track reaction progress via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : Assign peaks for aromatic protons (δ 7.2–8.5 ppm for quinazoline and phenyl groups) and guanidine NH signals (δ 6.5–7.0 ppm, broad) .
- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks and fragmentation patterns (e.g., loss of phenyl or quinazoline moieties) .
- X-ray Crystallography : For crystalline derivatives, determine bond angles and confirm regioselectivity in substitution patterns .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound analogs be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing groups on phenyl rings vs. methyl groups on quinazoline) to isolate contributions to bioactivity .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity (HPLC ≥95%) .
- Mechanistic Profiling : Compare competitive inhibition kinetics (e.g., enzyme assays for kinases or receptors) across analogs to identify outliers .
Q. What strategies mitigate thermal instability in this compound derivatives during storage or reaction conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Identify decomposition thresholds (e.g., rapid mass loss above 235°C in nitro-substituted analogs ).
- Stabilization : Add antioxidants (e.g., BHT) or store under inert gas (argon) to prevent oxidation of the guanidine moiety .
- Salt Formation : Prepare hydrochloride salts to enhance stability, as seen in related guanidine compounds .
Q. How can computational modeling guide the design of this compound analogs with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- logBB Prediction : Use QSAR models based on polar surface area (<70 Ų) and calculated partition coefficients (clogP ~2–3) .
- Molecular Dynamics Simulations : Simulate interactions with BBB transporters (e.g., P-gp) to minimize efflux .
- In Vitro Validation : Employ parallel artificial membrane permeability assays (PAMPA-BBB) to confirm predictions .
Q. What experimental approaches address low solubility of this compound in aqueous media?
Methodological Answer:
- Prodrug Design : Introduce acetyl or butyryl groups to the guanidine nitrogen, as demonstrated in analogs with improved bioavailability .
- Co-solvent Systems : Use DMSO-water mixtures (<10% DMSO) or cyclodextrin inclusion complexes .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance dissolution rates .
Contradiction Analysis and Troubleshooting
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo studies for this compound?
Methodological Answer:
- Metabolite Screening : Identify active metabolites via LC-MS/MS (e.g., hydroxylation or demethylation products ).
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to assess bioavailability gaps .
- Species-Specific Effects : Compare metabolic pathways in human vs. rodent liver microsomes .
Q. What experimental controls are essential to avoid false positives in enzyme inhibition assays involving this compound?
Methodological Answer:
- Blank Reactions : Include controls without substrate/enzyme to rule out compound auto-degradation .
- Counter-Screens : Test against structurally similar off-target enzymes (e.g., other hydrolases or kinases ).
- Chelation Checks : Add EDTA to exclude metal ion-mediated inhibition artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
